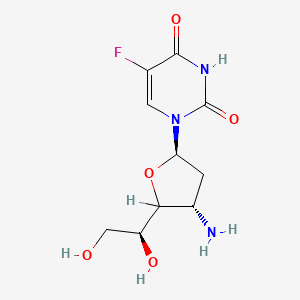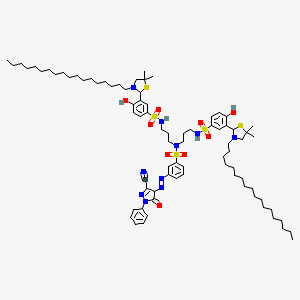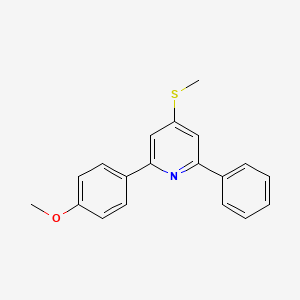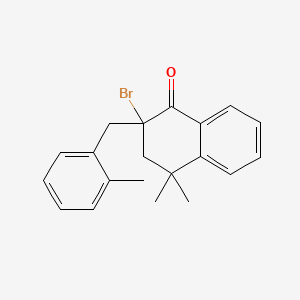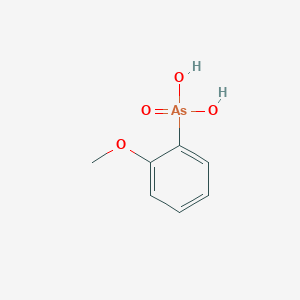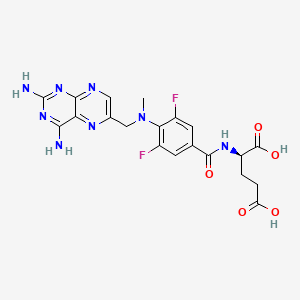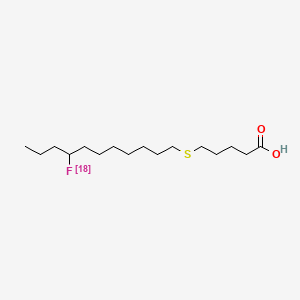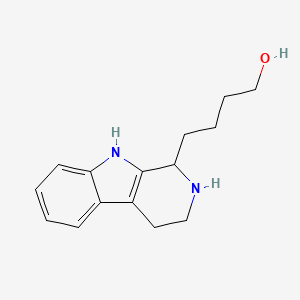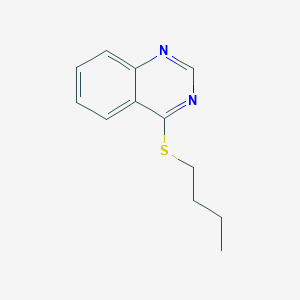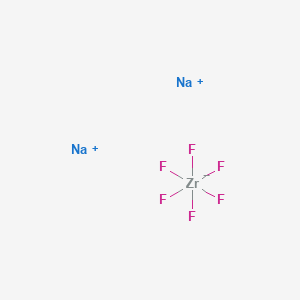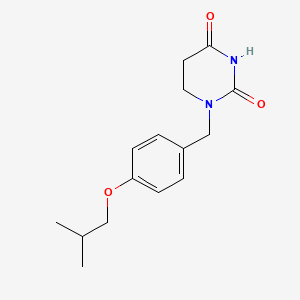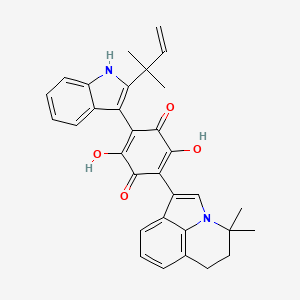
2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinone B1-4 is a member of the quinone family, which are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds through the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds . Quinone B1-4, like other quinones, is known for its electron-accepting properties and plays a significant role in various biological and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinones, including Quinone B1-4, typically involves the oxidation of aromatic compounds. Common methods include:
Oxidation of Phenols: This method involves the oxidation of phenols using oxidizing agents such as potassium dichromate or silver oxide.
Thiele-Winter Acetoxylation: This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst.
Industrial Production Methods
Industrial production of quinones often involves large-scale oxidation processes. For example, the oxidation of hydroquinone to benzoquinone can be achieved using air or oxygen in the presence of a catalyst.
化学反応の分析
Types of Reactions
Quinone B1-4 undergoes several types of chemical reactions, including:
Reduction: Quinones are readily reduced to hydroquinones.
Oxidation: Quinones can act as oxidizing agents and are often involved in redox cycling.
Substitution: Quinones can undergo substitution reactions, particularly nucleophilic additions due to their electrophilic nature.
Common Reagents and Conditions
Reducing Agents: Metals in aqueous acid, catalytic hydrogenation.
Oxidizing Agents: Potassium dichromate, silver oxide.
Catalysts: Acidic catalysts for acetoxylation reactions.
Major Products
Hydroquinones: Formed from the reduction of quinones.
Substituted Quinones: Formed from nucleophilic substitution reactions.
科学的研究の応用
Quinone B1-4 has a wide range of applications in scientific research, including:
Chemistry: Used as an electron acceptor in various redox reactions and as a reagent in organic synthesis.
Biology: Plays a role in electron transport chains and cellular respiration.
Industry: Used in the production of dyes, pigments, and as intermediates in the synthesis of other chemicals.
作用機序
Quinone B1-4 exerts its effects primarily through redox cycling. It can accept electrons and undergo reduction to form hydroquinone, which can then be reoxidized back to quinone. This redox cycling can generate reactive oxygen species, which can cause oxidative stress in cells . Quinones can also interact with thiol, amine, and hydroxyl groups, leading to various biochemical effects .
類似化合物との比較
Quinone B1-4 can be compared with other quinones such as:
1,4-Benzoquinone: Similar in structure but differs in specific reactivity and applications.
1,2-Benzoquinone: Another isomer with different chemical properties.
Naphthoquinones: Larger polycyclic structures with distinct biological activities.
Quinone B1-4 is unique due to its specific redox properties and its ability to participate in a wide range of chemical and biological processes.
特性
CAS番号 |
78860-53-4 |
|---|---|
分子式 |
C32H30N2O4 |
分子量 |
506.6 g/mol |
IUPAC名 |
2-(11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-3,6-dihydroxy-5-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H30N2O4/c1-6-31(2,3)30-22(19-11-7-8-13-21(19)33-30)24-28(37)26(35)23(27(36)29(24)38)20-16-34-25-17(10-9-12-18(20)25)14-15-32(34,4)5/h6-13,16,33,35,38H,1,14-15H2,2-5H3 |
InChIキー |
FBIKJOKQNGPVJM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C3N1C=C(C3=CC=C2)C4=C(C(=O)C(=C(C4=O)O)C5=C(NC6=CC=CC=C65)C(C)(C)C=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



